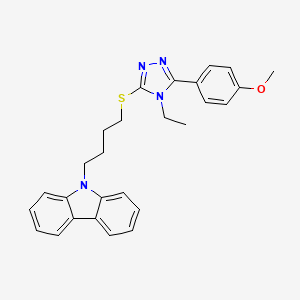

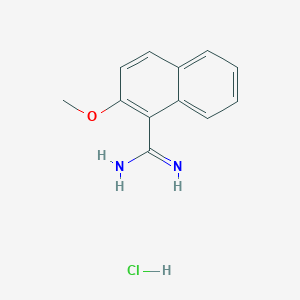

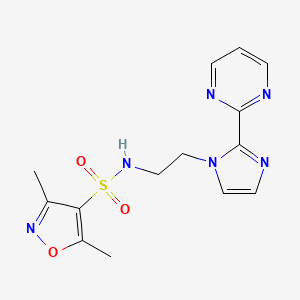

![molecular formula C22H27FN2O4S B2842042 4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide CAS No. 921993-27-3](/img/structure/B2842042.png)

4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis analysis involves understanding the methods used to synthesize the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could include substitution reactions, addition reactions, elimination reactions, and more. The reactivity of the compound is often determined by the functional groups present .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility in various solvents, and spectral data (IR, NMR, Mass spectrometry). These properties can help in identifying and characterizing the compound .科学的研究の応用

Organocatalytic Asymmetric Synthesis

Research indicates that compounds structurally related to the one mentioned, such as dibenzo[b,f][1,4]oxazepines, are important pharmacophores in medicinal chemistry. An organocatalyzed asymmetric Mannich reaction involving similar structures has been developed, offering a method to afford various cyclic amines containing chiral tetrasubstituted C‒F stereocenters with excellent yields and selectivities. This highlights the compound's relevance in synthesizing enantioselective molecules for potential therapeutic applications (Bing Li, Ye Lin, & D. Du, 2019).

Anticancer Activity

Selective COX-2 inhibitors, with similar sulfonamide structures, have been studied for their effects on cell proliferation and apoptosis, particularly in cancer cells. These studies provide insights into the molecular mechanisms underlying their anticancer activity, demonstrating the potential therapeutic value of sulfonamide derivatives in treating cancer (Hong-liang Li et al., 2002).

COX-2 Inhibition for Pain Management

The development of potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, for the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain, showcases the importance of specific sulfonamide derivatives in medicinal chemistry. These compounds offer a promising approach for pain management and inflammation reduction, underlining the significant therapeutic implications of related structures (Hiromasa Hashimoto et al., 2002).

Carbonic Anhydrase Inhibition

Research on [1,4]oxazepine-based primary sulfonamides has revealed their strong inhibition of human carbonic anhydrases, important for therapeutic applications. Such compounds, by enabling [1,4]oxazepine ring construction and acting as enzyme inhibitors, demonstrate the compound's potential in developing treatments for conditions mediated by carbonic anhydrase activity (A. Sapegin et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-fluoro-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN2O4S/c1-14(2)12-25-18-8-7-17(11-19(18)29-13-22(4,5)21(25)26)24-30(27,28)20-9-6-16(23)10-15(20)3/h6-11,14,24H,12-13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRAAYHMTDESQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

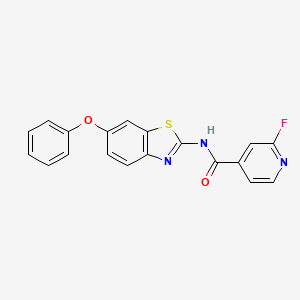

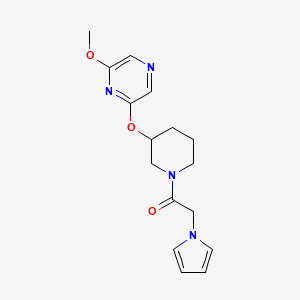

![N-(2-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2841959.png)

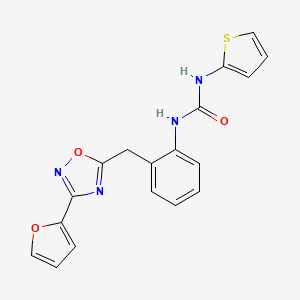

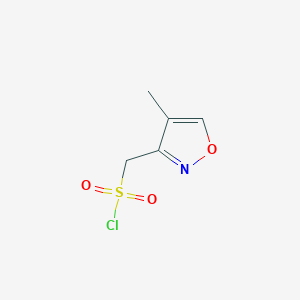

![3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile](/img/structure/B2841964.png)

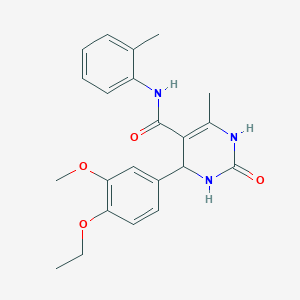

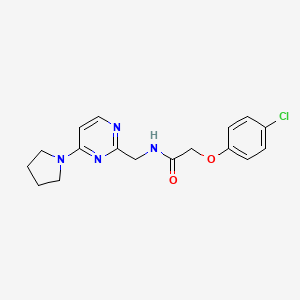

![4-(4-methylphenyl)-3-[[4-(trifluoromethoxy)phenoxy]methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2841965.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide](/img/structure/B2841976.png)

![4-[(E)-2-[3-[3-(2-Oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl]ethenyl]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2841977.png)